

A Systematic Review of Glucokinase Activators: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: MK-0941 free base

CAS No.: 752240-01-0

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A deep dive into the evolving landscape of glucokinase activators (GKAs) for the treatment of Type 2 Diabetes Mellitus (T2DM), this guide provides a comparative analysis of key clinical candidates, including the discontinued MK-0941 and newer generation compounds. We present a synthesis of efficacy and safety data, detailed experimental protocols from pivotal trials, and visualizations of the underlying molecular mechanisms and clinical trial workflows.

Glucokinase (GK) activators are a class of small molecules that enhance the activity of the glucokinase enzyme, a critical regulator of glucose homeostasis. By binding to an allosteric site, these activators increase the enzyme's affinity for glucose, leading to enhanced glucose uptake and glycogen synthesis in the liver, and increased glucose-stimulated insulin secretion from pancreatic β -cells.[1] This dual mechanism of action has made GKAs a promising therapeutic target for T2DM. However, the development of early-generation GKAs, such as MK-0941, was hampered by issues of hypoglycemia, hyperlipidemia, and a lack of sustained efficacy.[2][3] Newer agents, like dorzagliatin and TTP399, have been designed to overcome these limitations, with some demonstrating improved safety and efficacy profiles in recent clinical trials.

Comparative Efficacy of Glucokinase Activators

The following table summarizes the key efficacy data from clinical trials of prominent glucokinase activators.

Glucokinase Activator	Study	Phase	Patient Population	Treatment Duration	Change in HbA1c (vs. Placebo)	Change in Fasting Plasma Glucose (FPG) (vs. Placebo)
MK-0941	NCT00767000	IIb	T2DM on insulin ± metformin	14 weeks	-0.5% to -0.8%	No significant change
Dorzagliatin	SEED (NCT03173391)	III	Drug-naïve T2DM	24 weeks	-1.07% (vs. -0.50% for placebo)	Significant reduction
Dorzagliatin	DAWN (NCT03141073)	III	T2DM on metformin	24 weeks	-1.02% (vs. -0.36% for placebo)	Significant reduction
TTP399	AGATA	IIb	T2DM on metformin	6 months	-0.9% (800 mg dose)	Not reported
AZD1656	ARCADIA (NCT04516759)	II	T1DM or T2DM with COVID-19	Up to 21 days	Not the primary endpoint	Not the primary endpoint

Comparative Safety of Glucokinase Activators

This table outlines the key safety findings for the selected glucokinase activators.

Glucokinase Activator	Increased Risk of Hypoglycemia	Effects on Lipids	Other Notable Adverse Events
MK-0941	Yes, significant increase	Increased triglycerides	Increased blood pressure
Dorzagliatin	Low incidence, no severe events reported	No significant adverse effects	Most adverse events were mild
TTP399	No increased risk	No detrimental effects on plasma lipids	Generally well-tolerated
AZD1656	Not the primary focus of the trial	Not the primary focus of the trial	No difference in adverse events compared to placebo

Experimental Protocols

Below are the detailed methodologies for key clinical trials of the glucokinase activators discussed.

MK-0941 (NCT00767000)

- Study Design: A Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-ranging clinical trial.[4]
- Patient Population: 587 patients with Type 2 Diabetes Mellitus who were on a stable dose of insulin glargine (with or without metformin ≥ 1500 mg/day).[4]
- Intervention: Patients were randomized to receive MK-0941 at doses of 10, 20, 30, or 40 mg, or a matching placebo, administered three times daily (t.i.d.) before meals. The study consisted of a 14-week dose-ranging phase followed by a 40-week treatment phase where the dose could be uptitrated.[4]
- Key Assessments:
 - Efficacy: The primary endpoint was the change from baseline in HbA1c at Week 14. Secondary endpoints included changes in 2-hour post-meal glucose (PMG) and fasting

plasma glucose (FPG).[4]

- Safety: Monitoring of adverse events, including the incidence and severity of hypoglycemia, and changes in lipid profiles and blood pressure.[4]
- Laboratory Methods: Standard laboratory procedures were used for measuring HbA1c, plasma glucose, and lipid panels.

Dorzagliatin (SEED Study - NCT03173391)

- Study Design: A randomized, double-blind, placebo-controlled Phase III study.[5][6]
- Patient Population: 463 drug-naïve patients with Type 2 Diabetes.[5]
- Intervention: Patients were randomized (2:1) to receive either dorzagliatin (75 mg) or a placebo twice daily for 24 weeks. This was followed by a 28-week open-label period where all patients received dorzagliatin.[5][6]
- Key Assessments:
 - Efficacy: The primary endpoint was the change in HbA1c from baseline at 24 weeks.[5][6]
 - Safety: Assessed throughout the trial, with a focus on the incidence of adverse events, particularly hypoglycemia.[6]
- Laboratory Methods: Central laboratory for HbA1c and other biochemical measurements.

TTP399 (AGATA Study)

- Study Design: A Phase 2b, randomized, double-blind, placebo- and active-controlled, parallel-group study.[7]
- Patient Population: Patients with Type 2 Diabetes receiving a stable dose of metformin.[7]
- Intervention: Patients were randomized to receive TTP399 (400 mg or 800 mg once daily), sitagliptin (100 mg once daily), or a placebo for 6 months.[7]
- Key Assessments:

- Efficacy: The primary endpoint was the change from baseline in HbA1c at 6 months. Secondary endpoints included changes in body weight and lipids.[7]
- Safety: Monitoring for adverse events, including hypoglycemia and changes in plasma lipids.[7]
- Laboratory Methods: Standard clinical laboratory evaluations.

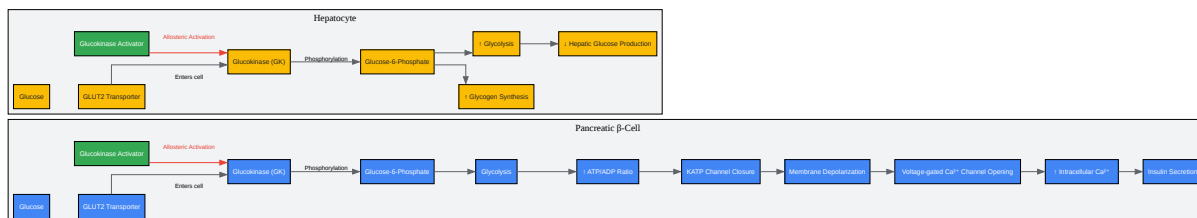
AZD1656 (ARCADIA Trial - NCT04516759)

- Study Design: A Phase II, randomized, double-blind, placebo-controlled clinical trial.[8][9]
- Patient Population: 150 patients with either Type 1 or Type 2 Diabetes hospitalized with suspected or confirmed COVID-19.[8]
- Intervention: Patients were randomized (1:1) to receive either AZD1656 (100mg twice a day) or a matched placebo for up to 21 days, in addition to standard care.[10]
- Key Assessments:
 - Primary Endpoint: Clinical improvement at Day 14, measured by the WHO 8-point Ordinal Scale for Clinical Improvement.[11]
 - Secondary Endpoints: Glycemic control, duration of hospitalization, and safety and tolerability.[8]
- Laboratory Methods: Clinical and laboratory data were collected at baseline and throughout the study.[8]

Visualizing the Science

To better understand the mechanisms and processes involved, the following diagrams have been created using Graphviz.

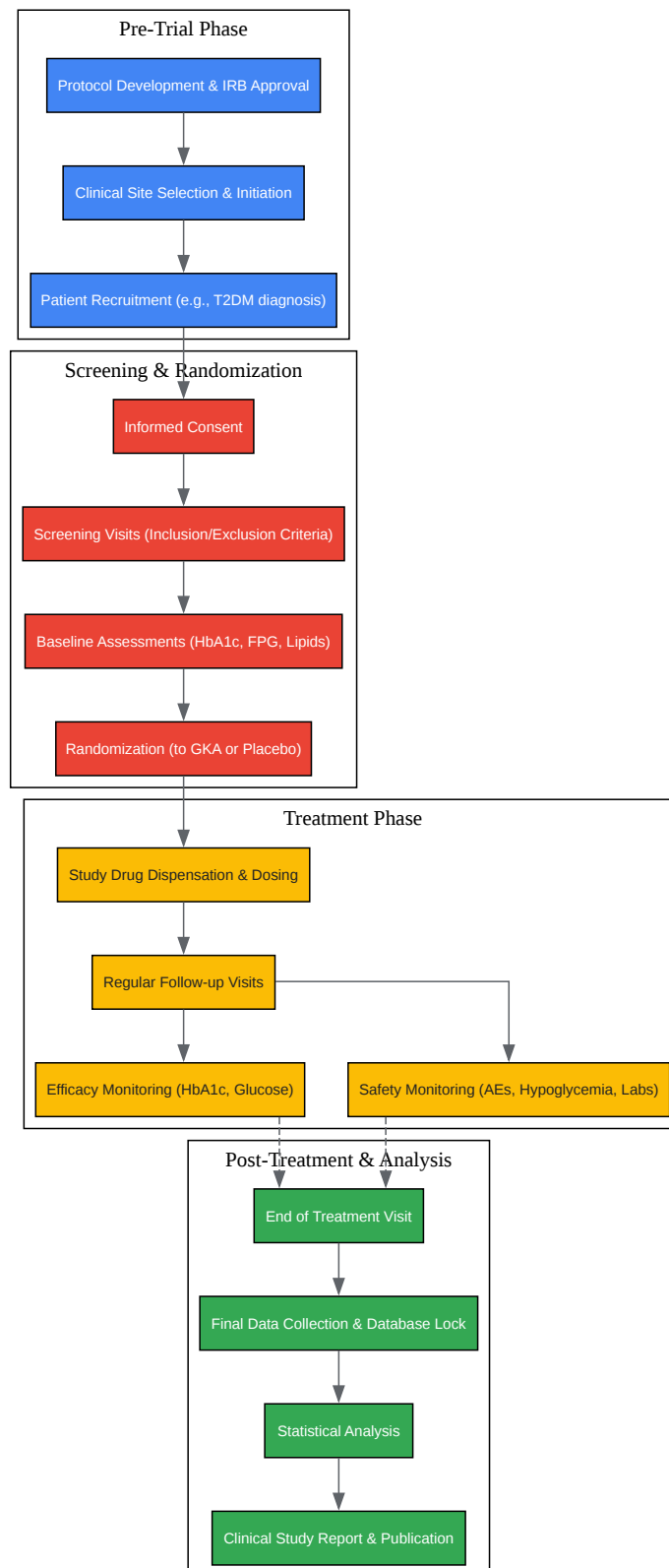
Glucokinase Activation Signaling Pathway



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Caption: Mechanism of action of glucokinase activators in pancreatic β-cells and hepatocytes.

Typical Clinical Trial Workflow for a Glucokinase Activator



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- To cite this document: BenchChem. [A Systematic Review of Glucokinase Activators: A Comparative Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029692/docs#a-systematic-review-of-glucokinase-activators-a-comparative-guide-for-researchers\]](https://www.benchchem.com/product/b3029692/docs#a-systematic-review-of-glucokinase-activators-a-comparative-guide-for-researchers)

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